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Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aureobasidin A's performance against its

validated target, inositol phosphorylceramide (IPC) synthase, and the impact of the AUR1-C

mutation on its efficacy. We present supporting experimental data, detailed protocols for key

validation experiments, and a comparative analysis with other IPC synthase inhibitors.

Executive Summary
Aureobasidin A (AbA) is a potent antifungal agent that targets inositol phosphorylceramide

(IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1][2] The

validation of IPC synthase as the direct target of AbA has been unequivocally demonstrated

through the isolation and characterization of resistant mutants.[3][4] A key player in this

validation is the AUR1-C gene, a mutant allele of the gene encoding IPC synthase, which

confers strong resistance to AbA.[1][5] This guide delves into the experimental evidence

supporting this conclusion, providing a framework for researchers aiming to validate novel

antifungal targets.

Performance Comparison: Wild-Type vs. AUR1-C
Mutant
The most compelling evidence for IPC synthase being the target of Aureobasidin A comes from

the dramatic difference in the inhibitor's potency against the wild-type enzyme versus the
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mutant form encoded by AUR1-C. The AUR1-C mutant exhibits a significantly higher resistance

to AbA, a phenomenon quantifiable through kinetic studies.

Table 1: Comparative Inhibition of IPC Synthase by Aureobasidin A

Enzyme Organism Inhibitor
Apparent
Inhibition
Constant (Ki)

Fold
Resistance

Wild-Type IPC

Synthase

(AUR1)

Saccharomyces

cerevisiae
Aureobasidin A 234 pM[6] 1

Mutant IPC

Synthase

(AUR1-C)

Saccharomyces

cerevisiae
Aureobasidin A 1.4 µM[6] ~5983

Wild-Type IPC

Synthase
Candida albicans Aureobasidin A 183 pM[6] 1

Data compiled from Aeed et al., 2009.[6]

The approximately 6000-fold increase in the Ki value for the AUR1-C mutant enzyme clearly

demonstrates that this specific mutation in the IPC synthase gene is the primary mechanism of

resistance to Aureobasidin A.[6] This high level of resistance conferred by a single gene

mutation is a cornerstone of target validation.

Comparison with Alternative IPC Synthase
Inhibitors
Aureobasidin A is not the only natural product known to inhibit IPC synthase. Comparing its

activity with other inhibitors provides a broader context for its mechanism of action and the

specificity of the AUR1-C resistance.

Table 2: Inhibition of Wild-Type S. cerevisiae IPC Synthase by Various Inhibitors
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Inhibitor Type of Inhibition
Apparent Inhibition
Constant (Ki)

Aureobasidin A Irreversible, Time-Dependent 234 pM[6]

Khafrefungin Time-Dependent 0.43 nM[6]

Rustmicin Reversible, Noncompetitive 16.0 nM[6]

Data compiled from Aeed et al., 2009.[6]

While all three compounds target IPC synthase, their modes of inhibition and potencies differ.

Notably, the resistance conferred by the AUR1-C mutation is highly specific to Aureobasidin A,

further solidifying the direct interaction between the drug and the enzyme.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these validation studies.

Below are protocols for key experiments.

Inositol Phosphorylceramide (IPC) Synthase Activity
Assay
This assay measures the enzymatic activity of IPC synthase, typically using a fluorescently

labeled substrate.

Principle: IPC synthase catalyzes the transfer of a phosphoinositol group from

phosphatidylinositol (PI) to a ceramide substrate. By using a fluorescently tagged ceramide

analog, such as C6-NBD-ceramide, the product (NBD-IPC) can be separated and quantified,

providing a measure of enzyme activity.

Materials:

Microsomal preparations containing IPC synthase (from wild-type and AUR1-C mutant yeast

strains)

C6-NBD-ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine)

[7]
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Phosphatidylinositol (PI)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

Aureobasidin A and other inhibitors

Thin Layer Chromatography (TLC) plates

Fluorescence imaging system

Procedure:

Prepare microsomal fractions from both wild-type and AUR1-C mutant yeast strains.

In a microcentrifuge tube, combine the assay buffer, PI, and the desired concentration of the

inhibitor (e.g., Aureobasidin A).

Add the microsomal protein to the mixture and pre-incubate for 5-10 minutes at 30°C.

Initiate the reaction by adding C6-NBD-ceramide.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

Separate the lipid extract using Thin Layer Chromatography (TLC).

Visualize and quantify the fluorescent NBD-IPC product using a fluorescence scanner.

Calculate the enzyme activity and the level of inhibition at different inhibitor concentrations to

determine IC50 or Ki values.

Generation of the AUR1-C Mutant Gene via Site-Directed
Mutagenesis
Creating the specific mutation(s) found in resistant isolates is key to proving a direct drug-target

interaction. The AUR1-C allele often contains a specific point mutation, such as the substitution

of Phenylalanine at position 158 to Tyrosine.[3]
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Principle: Site-directed mutagenesis is a molecular biology technique used to introduce specific

nucleotide changes into a DNA sequence. PCR-based methods are commonly employed,

using primers that contain the desired mutation.

Materials:

Plasmid DNA containing the wild-type AUR1 gene

Mutagenic primers containing the desired nucleotide change(s) for the AUR1-C allele

High-fidelity DNA polymerase

dNTPs

DpnI restriction enzyme

Competent E. coli cells for transformation

DNA sequencing reagents

Procedure:

Design and synthesize complementary primers containing the desired mutation in the middle

of the primer sequence.

Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type

AUR1 gene as the template and the mutagenic primers. This will amplify the entire plasmid,

incorporating the mutation.

Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, thus

selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+

E. coli strain.[8]

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

Select for transformed colonies and isolate the plasmid DNA.

Verify the presence of the desired mutation by DNA sequencing.
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Antifungal Susceptibility Testing
Comparing the susceptibility of yeast strains expressing the wild-type AUR1 and the mutant

AUR1-C to Aureobasidin A provides whole-cell evidence of the target validation.

Principle: The minimum inhibitory concentration (MIC) of an antifungal agent against a specific

yeast strain is determined by exposing the yeast to a range of drug concentrations and

observing the lowest concentration that inhibits visible growth.

Materials:

Saccharomyces cerevisiae strains (wild-type and a strain expressing AUR1-C)

YPD or other suitable growth medium

Aureobasidin A stock solution

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a serial dilution of Aureobasidin A in the growth medium in a 96-well plate.

Inoculate each well with a standardized suspension of the yeast cells (wild-type or AUR1-C

mutant).

Include a positive control (no drug) and a negative control (no yeast).

Incubate the plates at 30°C for 24-48 hours.

Determine the MIC by visually inspecting for turbidity or by measuring the optical density

(OD) at 600 nm. The MIC is the lowest concentration of Aureobasidin A that prevents visible

growth.

Visualizing the Validation Workflow and Pathways
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Diagrams generated using Graphviz (DOT language) illustrate the key processes and

relationships in the validation of Aureobasidin A's target.
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Caption: Experimental workflow for validating Aureobasidin A's target.

Sphingolipid Biosynthesis Pathway

Mechanism of Action

Ceramide
IPC Synthase

(AUR1)

Phosphatidylinositol

Inositol Phosphorylceramide
(IPC) Complex Sphingolipids Fungal Cell Membrane

Integrity & Function

Aureobasidin A

Inhibition

AUR1-C Mutation

Confers Resistance

Click to download full resolution via product page

Caption: Aureobasidin A's mechanism of action and the effect of the AUR1-C mutation.
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Caption: Logical framework for target validation of Aureobasidin A.

Conclusion
The validation of IPC synthase as the target of Aureobasidin A through the use of the AUR1-C

mutant gene serves as a gold standard in antifungal drug development. The stark contrast in

sensitivity between the wild-type and mutant enzyme, both at the biochemical and cellular

levels, provides unequivocal evidence of a direct and specific drug-target interaction. The

experimental protocols and comparative data presented in this guide offer a comprehensive

resource for researchers in the field, facilitating the validation of new antifungal targets and the

development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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